Cas no 126453-07-4 ((R)-CPP)

(R)-CPP structure
Nom du produit:(R)-CPP
(R)-CPP Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Piperazinecarboxylicacid, 4-(3-phosphonopropyl)-, (2R)-
- (R)-CPP
- DCPP
- R-(-)-3-(2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
- (2R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
- D-CPP
- (R)-CCP
- CPP (R)-
- rac-(S*)-2-(2,4-Dichlorophenoxy)propanoic acid
- rac-(2R*)-2-(2,4-Dichlorophenoxy)propionic acid
- rac-(2R*)-2-(2,4-Dichlorophenoxy)propanoic acid
- 3-((R)-Carboxylpiperazin-4-yl)-propyl-1-phosphonic acid
- [3-[(2R)-2-Carboxypiperazin-4-yl]propyl]phosphonic acid
- 3-((R)-2-CARBOXYPIPERAZIN-4-YL)-PROPYL-1-PHOSPHONIC ACID
- Tocris-0247
- HB0021
- NCGC00024515-01
- 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, (R)-
- BDBM50050704
- Tocris-0173
- AKOS024457118
- NCGC00015179-01
- 7RC
- HY-100814
- SR-01000597718
- J-005384
- NCGC00015179-02
- A3QV2VT7SN
- Lopac-C-104
- (R)-4-(3-phosphonopropyl)piperazine-2-carboxylicacid
- (R)-4-(3-Phosphono-propyl)-piperazine-2-carboxylic acid
- (R)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid
- (2R)-4-(3-Phosphonopropyl)-2-piperazinecarboxylic acid
- DTXSID501208909
- C8H17N2O5P
- NCGC00024482-01
- SCHEMBL1557957
- CS-0020456
- 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)-
- BC168104
- CPP, (R)-
- CPP, (-)-
- CHEMBL47277
- 126453-07-4
- SR-01000597718-1
- UNII-A3QV2VT7SN
- GLXC-27706
- R-CPP
- BRD-K66094457-001-01-5
-
- Piscine à noyau: InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)
- La clé Inchi: CUVGUPIVTLGRGI-UHFFFAOYSA-N
- Sourire: P(CCCN1CCNC(C(O)=O)C1)(O)(O)=O
Propriétés calculées
- Qualité précise: 252.08761
- Masse isotopique unique: 252.088
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 16
- Nombre de liaisons rotatives: 5
- Complexité: 292
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -6.8
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Surface topologique des pôles: 110A^2
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Dense: 1.408
- Point d'ébullition: 546.7°C at 760 mmHg
- Point d'éclair: 284.4°C
- Indice de réfraction: 1.53
- Le PSA: 110.1
- Solubilité: Impossible à utiliser
(R)-CPP PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12714-1mg |
(R)-CPP |
126453-07-4 | 98% | 1mg |
¥592.00 | 2023-09-09 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-10mg |
(R)-CPP |
126453-07-4 | 98% | 10mg |
¥1947.90 | 2023-09-03 | |
Biosynth | BC168104-1 mg |
(R)-CPP |
126453-07-4 | 1mg |
$115.50 | 2023-01-05 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-50mg |
(R)-CPP |
126453-07-4 | 98% | 50mg |
¥6299.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C274937-5mg |
(R)-CPP |
126453-07-4 | 98% | 5mg |
¥1199.90 | 2023-09-03 | |
1PlusChem | 1P000T9Y-5mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 5mg |
$224.00 | 2024-07-09 | |
1PlusChem | 1P000T9Y-25mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 25mg |
$827.00 | 2023-12-25 | |
Ambeed | A263012-50mg |
(R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid |
126453-07-4 | 98% | 50mg |
$484.0 | 2025-03-03 | |
MedChemExpress | HY-100814-1mg |
(R)-CPP |
126453-07-4 | ≥95.0% | 1mg |
¥2550 | 2024-04-20 | |
A2B Chem LLC | AA37142-1mg |
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (2R)- |
126453-07-4 | ≥95% | 1mg |
$34.00 | 2024-04-20 |
(R)-CPP Littérature connexe
-
1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivityYuji Kazuta,Ryuichi Tsujita,Shigeo Uchino,Noriko Kamiyama,Daisuke Mochizuki,Kanako Yamashita,Yutaka Ohmori,Akitake Yamashita,Tamotsu Yamamoto,Shinich Kohsaka,Akira Matsuda,Satoshi Shuto J. Chem. Soc. Perkin Trans. 1 2002 1199
126453-07-4 ((R)-CPP) Produits connexes
- 9075-64-3(Carboxypeptidase,peptidylprolylamino acid)
- 87375-91-5(Dehydronitrosonisoldipine)
- 2319897-53-3(N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide)
- 150-61-8(1,2-Dianilinoethane, Pract.)
- 1336640-11-9((2S)-1-(2-chloro-3-methylphenyl)propan-2-amine)
- 2138160-06-0(1',6-di-tert-butyl 4-amino-3,4-dihydrospiro1-benzopyran-2,3'-pyrrolidine-1',6-dicarboxylate)
- 328125-39-9(4-(PYRIDAZIN-3-YL)BENZALDEHYDE)
- 2171286-09-0(2-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid)
- 877644-85-4(ethyl 2-8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)
- 1261988-86-6(5-(4-Fluoro-3-methylphenyl)-2-methoxyphenol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:126453-07-4)(R)-CPP

Pureté:99%/99%/99%/99%/99%
Quantité:1mg/10mg/25mg/50mg/100mg
Prix ($):173.0/208.0/250.0/363.0/616.0